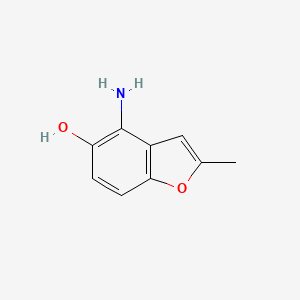
4-Amino-2-methylbenzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methylbenzofuran-5-ol is a benzofuran derivative with significant biological and chemical properties. Benzofuran compounds are known for their diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylbenzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. The Sonogashira coupling reaction is one such method, where metal-organic compounds undergo ring closure reactions to form benzofuran structures . This method is advantageous due to its high yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-methylbenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzofuran derivatives.
Applications De Recherche Scientifique
4-Amino-2-methylbenzofuran-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial and antiviral properties.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-methylbenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting or activating their functions. For instance, benzofuran derivatives have been shown to inhibit microbial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: Lacks the amino and hydroxyl groups.
4-Aminobenzofuran: Lacks the methyl and hydroxyl groups.
5-Hydroxybenzofuran: Lacks the amino and methyl groups.
Uniqueness: The combination of these functional groups allows for a broader range of chemical reactions and biological activities compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
4-amino-2-methyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C9H9NO2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,11H,10H2,1H3 |
Clé InChI |
HWEXUDMHLBQRKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C=CC(=C2N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 1H-imidazo[1,2-b]pyrazol-7-ylcarbamate](/img/structure/B12893508.png)

![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-6-methylbenzene-1,2-diol](/img/structure/B12893521.png)

![Imidazo[1,2-d][1,2,4]triazocine](/img/structure/B12893533.png)
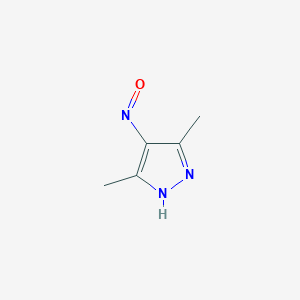
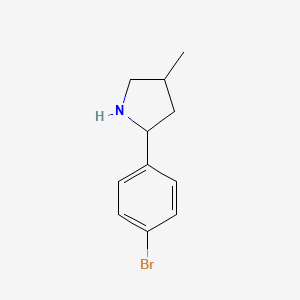

![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)
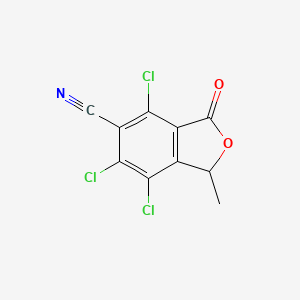
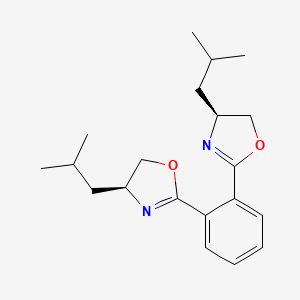
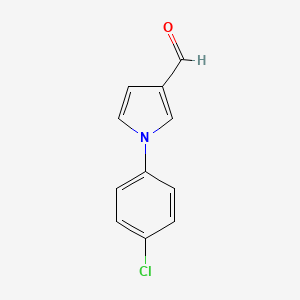
![N-[(2-Phenyl-4,5-dihydro-1,3-oxazol-5-yl)methyl]benzamide](/img/structure/B12893590.png)
